Flunoxaprofen
Overview
Description
Flunoxaprofen is a chiral nonsteroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory and analgesic properties. It is structurally related to naproxen and is used primarily to treat conditions such as osteoarthritis and rheumatoid arthritis . its clinical use has been limited due to concerns about potential hepatotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flunoxaprofen is synthesized through a series of chemical reactions starting from para-fluorobenzoyl chloride. The synthesis involves the formation of a benzoxazole ring via a Sandmeyer reaction, followed by diazotization of 2-(4-aminophenyl)propanenitrile and subsequent acid hydrolysis to yield the phenol intermediate . This intermediate is then nitrated and reduced to form aminophenol, which undergoes hydrolysis to produce the carboxylic acid. The final step involves acylation with para-fluorobenzoyl chloride and cyclization to form racemic this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, often requiring optimization of reaction conditions such as temperature, pressure, and solvent choice. Additionally, the compound’s limited water solubility necessitates further steps to prepare formulations like syrups, creams, and suppositories .
Chemical Reactions Analysis
Types of Reactions
Flunoxaprofen undergoes various chemical reactions, including:
Oxidation: Typically involves the conversion of the phenolic group to quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and nitration reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or stannous chloride.
Substitution: Halogenation using halogens like chlorine or bromine, and nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various intermediates used in the synthesis of this compound, such as aminophenol and carboxylic acid derivatives .
Scientific Research Applications
Flunoxaprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has shown significant efficacy in reducing symptoms of osteoarthritis and rheumatoid arthritis . Research has also explored its potential in treating other inflammatory conditions and its effects on various biological pathways .
Mechanism of Action
Flunoxaprofen exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Flunoxaprofen is closely related to other NSAIDs like naproxen and ibuprofen. Compared to these compounds, this compound has shown similar efficacy in treating inflammatory conditions but has a higher risk of hepatotoxicity . This has limited its clinical use compared to more widely used NSAIDs.
Similar Compounds
This compound’s unique structure, involving a benzoxazole ring and a fluorine atom, distinguishes it from these other NSAIDs, contributing to its specific pharmacological profile .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
(2S)-2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPYQKTVRGFPIS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912311 | |
Record name | Flunoxaprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66934-18-7 | |
Record name | (+)-Flunoxaprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66934-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flunoxaprofen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066934187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flunoxaprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13317 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flunoxaprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00912311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUNOXAPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKU5U19W9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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